molecular formula C19H22N4O3 B11044194 1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone

1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone

Cat. No.: B11044194
M. Wt: 354.4 g/mol
InChI Key: OVAFODBNZFDCRP-UHFFFAOYSA-N
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Description

1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone is a complex organic compound known for its diverse applications in scientific research. This compound features a benzodioxole ring, a piperazine ring, and a pyrimidine ring, making it a molecule of interest in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the methylenedioxy group.

    Piperazine Ring Formation: The benzodioxole derivative is then reacted with piperazine to form the piperazine ring.

    Pyrimidine Ring Formation: The final step involves the reaction of the piperazine derivative with a pyrimidine precursor under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The benzodioxole and piperazine rings are crucial for its binding affinity and specificity, while the pyrimidine ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

    1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Lacks the ethanone group, which may affect its reactivity and binding properties.

    1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidine: Similar structure but without the ethanone group, potentially altering its pharmacological profile.

Uniqueness: 1-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone is unique due to the presence of the ethanone group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C19H22N4O3/c1-13-16(14(2)24)10-20-19(21-13)23-7-5-22(6-8-23)11-15-3-4-17-18(9-15)26-12-25-17/h3-4,9-10H,5-8,11-12H2,1-2H3

InChI Key

OVAFODBNZFDCRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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